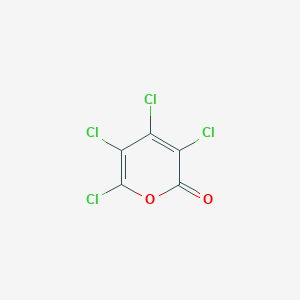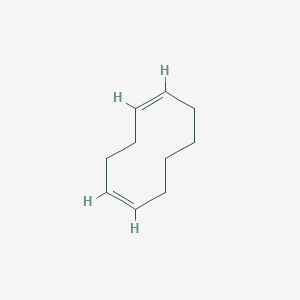
1,5-Cyclodecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Cyclodecadiene is a cyclic hydrocarbon that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents. This compound is synthesized using various methods, and its applications in scientific research are numerous.
Mecanismo De Acción
The mechanism of action of 1,5-Cyclodecadiene is not well understood. However, it is believed to act as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It may also act as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,5-Cyclodecadiene. However, it is not known to have any significant toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Cyclodecadiene in lab experiments include its high solubility in most organic solvents, its stability under various reaction conditions, and its ability to act as a ligand in metal-catalyzed reactions. The limitations include its high cost and limited availability, and the lack of information on its toxicity and potential environmental impact.
Direcciones Futuras
For research on 1,5-Cyclodecadiene include its use in the synthesis of new organic compounds, its applications as a ligand in metal-catalyzed reactions, and its use as a solvent in various reactions. Further studies are also needed to determine its toxicity and potential environmental impact.
Métodos De Síntesis
1,5-Cyclodecadiene can be synthesized using several methods, including the Diels-Alder reaction, Grignard reaction, and Birch reduction. The Diels-Alder reaction involves the reaction of cyclopentadiene with 1,3-butadiene to form 1,5-Cyclodecadiene. The Grignard reaction involves the reaction of 1,5-dibromopentane with magnesium to form 1,5-pentadiene, which is then cyclized to form 1,5-Cyclodecadiene. The Birch reduction involves the reaction of 1,5-Cyclodecadiene with lithium metal in liquid ammonia to form 1,5-cyclooctadiene, which is then hydrogenated to form 1,5-Cyclodecadiene.
Aplicaciones Científicas De Investigación
1,5-Cyclodecadiene is widely used in scientific research, particularly in organic synthesis and catalysis. It is used as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of organic compounds. It is also used as a solvent in various reactions, and as a reactant in the synthesis of various chemicals.
Propiedades
Número CAS |
10573-77-0 |
|---|---|
Nombre del producto |
1,5-Cyclodecadiene |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
Clave InChI |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
SMILES isomérico |
C1C/C=C\CC/C=C\CC1 |
SMILES |
C1CCC=CCCC=CC1 |
SMILES canónico |
C1CCC=CCCC=CC1 |
Sinónimos |
(1E,5E)-1,5-Cyclodecadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



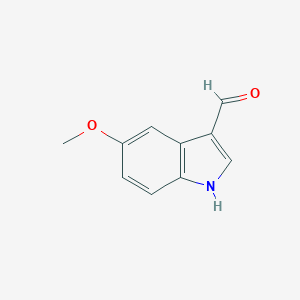
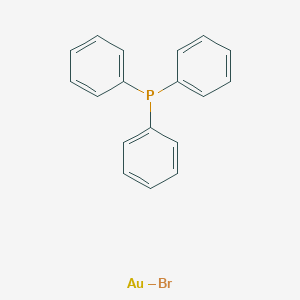
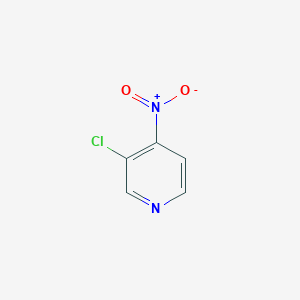

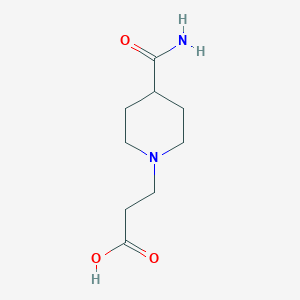
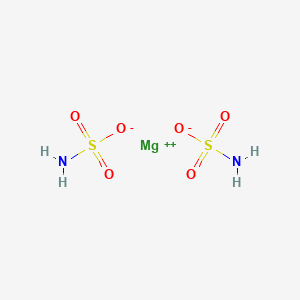
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
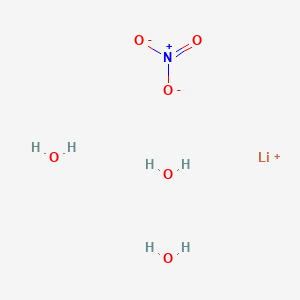



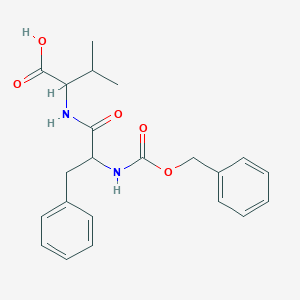
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
